

# GNE-1858: A Technical Guide to a Potent HPK1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | GNE-1858 |           |
| Cat. No.:            | B8104000 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**GNE-1858** is a potent, selective, and ATP-competitive small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator in the T-cell receptor (TCR) signaling pathway. By inhibiting HPK1, **GNE-1858** enhances T-cell activation and effector function, presenting a promising strategy for cancer immunotherapy. This document provides a comprehensive technical overview of the discovery, mechanism of action, and biochemical characterization of **GNE-1858**, including detailed experimental protocols and data presented for scientific evaluation.

## **Introduction: Targeting HPK1 in Immuno-Oncology**

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as an intracellular immune checkpoint, dampening T-cell proliferation and effector functions upon TCR activation.[2][3] Mechanistically, activated HPK1 phosphorylates the adaptor protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa) at the Ser376 residue.[1][4] This phosphorylation event leads to the recruitment of 14-3-3 proteins, subsequent ubiquitination, and proteasomal degradation of SLP-76, thereby attenuating the downstream signaling required for a robust immune response. [3]







The genetic or pharmacological inhibition of HPK1 kinase activity has been shown to enhance anti-tumor immunity, making it a compelling target for cancer immunotherapy, particularly in combination with existing checkpoint inhibitors.[1][5] **GNE-1858** was developed as a potent and selective inhibitor to probe the therapeutic potential of targeting this pathway.

## **Discovery and Development**

The discovery of potent HPK1 inhibitors by Genentech, including the class to which **GNE-1858** belongs, originated from a high-throughput screening (HTS) campaign.[2][6] This initial screen identified hit compounds, such as a 7-azaindole scaffold, which demonstrated promising potency for HPK1.[7] Subsequent development employed a structure-based drug design approach to optimize potency and improve selectivity against other kinases, a critical challenge in HPK1 inhibitor design.[2][6] The crystal structure of the HPK1 kinase domain, both alone and in complex with inhibitors like **GNE-1858** (PDB ID: 6CQF), was instrumental in guiding medicinal chemistry efforts to enhance molecular interactions and achieve desired pharmacological properties.[8]





Figure 1. GNE-1858 Discovery Workflow





Figure 2. GNE-1858 Mechanism of Action





Figure 3. Cellular p-SLP-76 TR-FRET Workflow

Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1 PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation -PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds PMC [pmc.ncbi.nlm.nih.gov]
- 4. wp.ryvu.com [wp.ryvu.com]
- 5. HPK1 inhibitor (Genentech) Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 6. Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) -PMC [pmc.ncbi.nlm.nih.gov]
- 8. PDB-6cqf: Crystal structure of HPK1 in complex an inhibitor G1858 Yorodumi [pdbj.org]
- To cite this document: BenchChem. [GNE-1858: A Technical Guide to a Potent HPK1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8104000#gne-1858-discovery-and-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com